BenchChemオンラインストアへようこそ!

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-

Analytical Chemistry Mass Spectrometry Chromatography

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- (CAS 21441-02-1) is a dibrominated benzoxazinone with a molecular weight of 334.99 g/mol and a computed XLogP3-AA of 3.0. It belongs to the 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-one class, which is recognized in patent literature as a privileged scaffold for HIV reverse transcriptase inhibition.

Molecular Formula C10H9Br2NO2
Molecular Weight 334.99 g/mol
CAS No. 21441-02-1
Cat. No. B14697446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-
CAS21441-02-1
Molecular FormulaC10H9Br2NO2
Molecular Weight334.99 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C
InChIInChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14)
InChIKeyYKSISAXLBMWBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 21441-02-1): Procurement-Relevant Physicochemical Profile


2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- (CAS 21441-02-1) is a dibrominated benzoxazinone with a molecular weight of 334.99 g/mol and a computed XLogP3-AA of 3.0 [1]. It belongs to the 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-one class, which is recognized in patent literature as a privileged scaffold for HIV reverse transcriptase inhibition [2]. The 6,8-dibromo substitution pattern distinguishes it from the mono-bromo analog brofoxine (CAS 21440-97-1, MW 256.10, LogP ~3.72), providing a higher halogen content and altered electronic profile [3].

Why Brofoxine and Other Mono-Bromo Analogs Cannot Substitute for 6,8-Dibromo-4,4-dimethyl-benzoxazinone in Structure-Focused Applications


Substituting CAS 21441-02-1 with brofoxine (6-bromo, CAS 21440-97-1) or the non-brominated 4,4-dimethyl analog (CAS 21440-96-0) introduces measurable changes in molecular weight (Δ +78.89 Da vs. brofoxine), lipophilicity, and hydrogen bond acceptor count [1][2]. These differences directly impact chromatographic retention, mass spectrometric detection, and target binding modes in biochemical assays. Patent disclosures on benzoxazinone HIV reverse transcriptase inhibitors explicitly teach that aryl ring substitution patterns critically modulate inhibitory potency and resistance profiles; a 6,8-dibromo motif is structurally distinct from mono-halo variants and cannot be assumed bioequivalent without empirical verification [3].

Quantitative Differentiation Evidence: 6,8-Dibromo-4,4-dimethyl-benzoxazinone vs. Closest Analogs


Increased Molecular Weight and Halogen Mass Fraction vs. Brofoxine for Chromatographic Selectivity and MS Detection

CAS 21441-02-1 possesses a molecular weight of 334.99 g/mol versus 256.10 g/mol for brofoxine (CAS 21440-97-1), a difference of +78.89 Da (+30.8%) attributable to the second bromine atom at position 8 [1][2]. The bromine isotopic signature (two Br atoms producing a characteristic 1:2:1 M:M+2:M+4 pattern) provides unambiguous mass spectrometric identification that is absent in the mono-bromo analog. The higher molecular weight and altered polarity (XLogP3-AA 3.0 vs. predicted LogP ~3.72 for brofoxine) result in distinct reversed-phase HPLC retention times, enabling baseline separation of the two compounds under standard C18 gradient conditions [1].

Analytical Chemistry Mass Spectrometry Chromatography

Dibromo Substitution Reduces Hydrogen Bond Acceptor Count vs. Unsubstituted Analog: Implications for Target Recognition

The target compound has 2 hydrogen bond acceptors (HBA) compared to 3 HBA for brofoxine (accounting for the oxazinone carbonyl, ring oxygen, and the additional electronic effect of bromine), as computed by Cactvs 3.4.8.18 [1]. The reduced HBA count, combined with a XLogP3-AA of 3.0, places CAS 21441-02-1 in a distinct region of drug-like chemical space relative to its mono-bromo analog. The presence of two electron-withdrawing bromine atoms at positions 6 and 8 polarizes the aromatic ring differently than a single bromine, altering the compound's capacity for π-stacking and halogen bonding interactions with biological targets—a principle supported by QSAR studies on benzoxazinone HIV-1 reverse transcriptase inhibitors, which identified electrostatic and steric field descriptors as key determinants of potency [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Patent-Recognized Scaffold: 4,4-Dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one Core as HIV Reverse Transcriptase Inhibitor Pharmacophore

US Patent 6,492,515 explicitly claims 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones as HIV reverse transcriptase inhibitors, with the 4,4-dimethyl substitution being a core structural requirement for activity [1]. While the patent encompasses a broad genus, the 6,8-dibromo substitution pattern is a specific embodiment within this claimed chemical space. The QSAR analysis by Veerasamy et al. (2012) demonstrated that electrostatic, hydrophobic, and steric field descriptors govern benzoxazinone anti-HIV-1 RT potency, with halogen substitution at positions 6 and 8 contributing to the electrostatic potential surface and thereby to target engagement [2]. In contrast, the non-4,4-dimethyl analog 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 76928-37-5) lacks the gem-dimethyl group that confers conformational restriction and metabolic stability, making it a distinct chemical entity with potentially different pharmacological properties.

Antiviral Research HIV Reverse Transcriptase Inhibition Patent Analysis

Reported Gram-Positive Antibacterial Activity with Cell Wall Synthesis Inhibition Mechanism

According to the AntibioticDB database, a compound matching the 6,8-dibromo-4,4-dimethyl-benzoxazinone scaffold has been classified as a small-molecule antibacterial agent with a Gram-positive spectrum of activity and a proposed mechanism of cell wall synthesis inhibition, detected by a cell wall inhibitor reporter system [1]. The database entry notes weak whole-cell activity, suggesting potential for further structural optimization. Separately, benzoxazinone derivatives containing the 6,8-dibromo motif have demonstrated in vitro antimicrobial activity comparable to ampicillin and mycostatin in peer-reviewed studies, though these employed structurally elaborated derivatives rather than the core compound itself [2]. In comparison, the mono-bromo analog brofoxine has no documented antibacterial activity in publicly available databases, and its primary characterization is as an analytical reference standard [3].

Antibacterial Gram-positive Cell Wall Inhibitor Antimicrobial Resistance

Optimal Application Scenarios for 6,8-Dibromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one Based on Quantitative Evidence


Medicinal Chemistry: Halogen-Enriched Fragment for HIV Reverse Transcriptase Inhibitor SAR Exploration

The 6,8-dibromo substitution pattern combined with the patent-validated 4,4-dimethyl-benzoxazinone core makes CAS 21441-02-1 a strategically differentiated fragment for HIV reverse transcriptase inhibitor SAR studies. The QSAR models of Veerasamy et al. (2012) indicate that electrostatic and steric descriptors govern benzoxazinone potency, and the unique dibromo electrostatic surface cannot be replicated by mono-bromo or non-halogenated analogs [1]. Researchers should procure this specific compound—rather than brofoxine—when the experimental design requires probing the effect of dual halogen substitution on target binding and resistance profiles, as taught by US6492515B2 [2].

Analytical Chemistry: High-Specificity Reference Standard for LC-MS Method Development and Compound Identity Verification

With a molecular weight of 334.99 g/mol and a distinctive dibromo isotopic envelope (1:2:1 M:M+2:M+4 pattern), CAS 21441-02-1 serves as an unambiguous reference standard for HPLC and LC-MS method development, particularly in laboratories that handle multiple benzoxazinone analogs [1]. The Δ MW of +78.89 Da versus brofoxine ensures baseline chromatographic separation under standard reversed-phase conditions, eliminating the risk of peak co-elution and misidentification that can occur when mono-bromo and dibromo congeners are used interchangeably [2][3].

Antimicrobial Discovery: Gram-Positive Cell Wall Synthesis Inhibitor Screening Hit for Hit-to-Lead Optimization

The documented Gram-positive antibacterial activity with a cell wall synthesis inhibition mechanism positions CAS 21441-02-1 as a tractable hit for antibiotic discovery programs targeting drug-resistant Gram-positive pathogens [1]. While the compound exhibits weak whole-cell activity in its current form, the 6,8-dibromo motif has been elaborated into derivatives with antimicrobial potency comparable to ampicillin and mycostatin in peer-reviewed studies, indicating that the scaffold is amenable to medicinal chemistry optimization [2]. Procurement of this compound is recommended over the mono-bromo analog brofoxine, which lacks any documented antibacterial phenotype [3].

Quote Request

Request a Quote for 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.